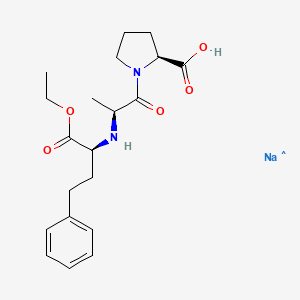

Sodium enalapril

Description

Historical Overview of Angiotensin-Converting Enzyme (ACE) Inhibitors as Research Targets

The journey to the development of ACE inhibitors began with the discovery of the renin-angiotensin system (RAS), a critical regulator of blood pressure. tandfonline.com A pivotal moment came in 1970 when it was found that venom from the Brazilian pit viper, Bothrops jararaca, could potentiate the effects of bradykinin, leading to the identification of a peptide that potently inhibited ACE. tandfonline.com This discovery sparked intense research into the structure-activity relationship of ACE. tandfonline.com

The initial breakthrough in synthetic ACE inhibitors was the development of captopril (B1668294) in 1975, the first orally active ACE inhibitor, which was approved by the FDA in 1981. tandfonline.comwikipedia.org This was followed by the development of enalapril (B1671234), a non-sulfhydryl-containing ACE inhibitor, which received FDA approval in 1985. wikipedia.orglgcstandards.com The development of these drugs marked a turning point in cardiovascular medicine, establishing ACE as a major therapeutic target. tandfonline.comnih.gov

Enalapril as a Paradigmatic Prodrug in Chemical Biology Research

Enalapril is a classic example of a prodrug, a pharmacologically inactive compound that is converted into its active form within the body. nih.govdrugbank.com Enalapril itself is a weak inhibitor of ACE. drugbank.com However, after oral administration, it is biotransformed in the liver into its active metabolite, enalaprilat (B1671235). nih.govdrugbank.comsmpdb.ca This conversion is crucial for its therapeutic effects. drugbank.com

The design of enalapril as a prodrug was a strategic move to overcome the poor oral bioavailability of its active form, enalaprilat. researchgate.net Enalaprilat is highly polar, which limits its absorption from the gastrointestinal tract. researchgate.net By incorporating an ethyl ester group to create enalapril, its oral absorption is significantly improved. researchgate.net This strategic chemical modification makes enalapril a key case study in prodrug design and its application in overcoming pharmacokinetic challenges.

The activation of enalapril is primarily carried out by the enzyme carboxylesterase 1 (CES1) in the liver. clinicaltrials.govresearchgate.net The efficiency of this conversion can vary among individuals, partly due to genetic variations in the CES1 gene, which is a subject of ongoing pharmacogenomic research. clinicaltrials.govresearchgate.net

Academic and Research Significance of Sodium Enalapril

The sodium salt of enalapril, this compound, is often used in pharmaceutical formulations. google.comhres.cahres.ca Research has focused on the conversion of enalapril maleate (B1232345) to the more stable this compound salt during the manufacturing process of solid dosage forms. google.comgoogle.com This conversion is typically achieved through an acid-base reaction with an alkaline sodium compound. google.comgoogle.com

Physicochemical Properties of Enalapril and its Salts

| Property | Enalapril Maleate | Enalapril Sodium | Enalaprilat |

| Molecular Formula | C20H28N2O5 · C4H4O4 | C20H27N2NaO5 | C18H24N2O5 |

| Molecular Weight | 492.53 g/mol google.com | 398.4 g/mol nih.gov | 348.39 g/mol impactfactor.org |

| Melting Point | ~143°C to 144°C hres.cahres.ca | Not specified | Not specified |

| Solubility | Sparingly soluble in water hres.cahres.ca | Not specified | Poorly absorbed from the gastrointestinal tract due to high polarity researchgate.net |

| pKa | pKa1: 3.0, pKa2: 5.4 (base moiety) hres.cahres.ca | Not specified | pKa (Strongest Acidic): 3.67 drugbank.com |

Scope of Contemporary Academic Investigations on the Chemical Compound

Current academic research on this compound and its parent compound, enalapril, spans several areas:

Formulation and Stability: Studies continue to explore methods for creating stable solid dosage forms of enalapril, often involving the in-situ formation of this compound from enalapril maleate. google.comgoogle.com The stability of enalapril maleate in different formulations and storage conditions is also a subject of investigation. mdpi.comresearchgate.net

Pharmacogenomics: A significant area of research is the study of how genetic variations, particularly in the CES1 enzyme, affect the activation of the enalapril prodrug. clinicaltrials.govresearchgate.net This research aims to understand the interindividual variability in response to enalapril therapy. clinicaltrials.gov

Analytical Methods: Development and validation of new analytical methods, such as high-performance liquid chromatography (HPLC), for the accurate quantification of enalapril and its active metabolite, enalaprilat, in biological fluids and pharmaceutical formulations remain an active area of research. impactfactor.orgresearchgate.net

Metabolism and Pharmacokinetics: Detailed investigations into the metabolic pathway of enalapril, particularly its conversion to enalaprilat, and the pharmacokinetic profiles of both the prodrug and its active metabolite are ongoing. researchgate.netimpactfactor.org

New Salt Forms: Research is also being conducted to prepare and characterize other salt forms of enalapril to identify candidates with improved physicochemical properties compared to the commonly used maleate salt. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H28N2NaO5 |

|---|---|

Molecular Weight |

399.4 g/mol |

InChI |

InChI=1S/C20H28N2O5.Na/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);/t14-,16-,17-;/m0./s1 |

InChI Key |

CLDRAUZFKNARLS-BDURURIASA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.[Na] |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.[Na] |

Origin of Product |

United States |

Synthetic Pathways and Derivatization of Enalapril and Its Sodium Salt

Classical and Contemporary Synthetic Routes to Enalapril (B1671234) Maleate (B1232345)

The synthesis of enalapril maleate is a well-established process in pharmaceutical chemistry, with a key challenge being the control of its stereochemistry. The desired product is the (S,S,S)-isomer.

Stereoselective Synthesis Methodologies

The cornerstone of enalapril synthesis is the diastereoselective reductive amination between a ketoester and a dipeptide. google.com This reaction is designed to produce the specific stereoisomer required for therapeutic activity. The primary method involves the coupling of ethyl 2-oxo-4-phenylbutyrate with the dipeptide L-alanyl-L-proline. google.comresearchgate.net The goal is to maximize the formation of the (S,S,S)-enalapril diastereomer over the (R,S,S)-isomer. google.com

Initial synthetic conditions yielded a diastereomer ratio of approximately 6.7:1. google.com Through significant process development, including multidimensional screening of catalysts and additives, this selectivity has been substantially improved. researchgate.net Optimized conditions have achieved diastereoselectivity ratios as high as 17:1, which significantly enhances the isolated yield of the desired product. google.com The final step in isolating the active isomer often involves the selective crystallization of the SSS diastereomer with maleic acid to form enalapril maleate. google.com

Key Intermediates and Reaction Mechanisms

The synthesis of enalapril relies on several key intermediates and a critical reaction mechanism.

Key Intermediates :

Ethyl 2-oxo-4-phenylbutyrate : This α-ketoester provides the N-1-ethoxycarbonyl-3-phenylpropyl side chain of the final molecule. google.comchemicalbook.com

L-Alanyl-L-proline : This dipeptide forms the core of the enalapril structure. google.comresearchgate.net Its synthesis can be achieved through methods like N-carboxyanhydride (NCA) chemistry or by coupling BOC-L-alanine with L-proline methyl ester hydrochloride followed by deprotection steps. researchgate.netgoogle.com

Reaction Mechanism : The central reaction is a diastereoselective reductive amination . google.com This process involves the reaction of the amine group of L-alanyl-L-proline with the ketone group of ethyl 2-oxo-4-phenylbutyrate to form a Schiff base intermediate. This intermediate is then stereoselectively reduced in the presence of a catalyst and hydrogen to yield enalapril. chemicalbook.com The stereochemical outcome of the reduction is highly dependent on the catalyst, additives, and reaction conditions. google.comresearchgate.net

Catalytic Approaches in Enalapril Synthesis

The choice of catalyst is critical for achieving high diastereoselectivity and yield in enalapril synthesis.

Historically, Raney-Nickel (Ra-Ni) has been the catalyst of choice for the large-scale synthesis of enalapril. google.com However, research has explored other catalysts like Palladium on carbon (Pd/C), Platinum on alumina (B75360) (Pt/Al₂O₃), and Iridium dioxide (IrO₂). google.com While Ra-Ni initially provided better selectivity, performance has been significantly enhanced through the use of additives. google.comgoogle.com

A multidimensional screening approach revealed that a combination of additives can dramatically improve the stereoselectivity of the reaction. researchgate.net For instance, with a Ra-Ni catalyst, the combination of acetic acid and potassium fluoride (B91410) was found to increase the SSS:RSS diastereomer ratio from 11:1 to 17:1. google.comresearchgate.net Interestingly, these additives were found to be detrimental or have no beneficial effect when used in isolation with Ra-Ni. google.com For Pt/Al₂O₃ catalysts, the use of acetic acid and sodium bromide was shown to improve yield and stereoselectivity. google.com

| Catalyst | Additives | Diastereomer Ratio (SSS:RSS) | Reference |

|---|---|---|---|

| Raney-Nickel (Ra-Ni) | None (Initial Report) | 6.7:1 | google.com |

| Raney-Nickel (Ra-Ni) | Acetic Acid & Potassium Fluoride | 17:1 | google.com |

| Pt/Al₂O₃ | 25% Acetic Acid | 4.6:1 | google.com |

| Pt/Al₂O₃ | 25% Acetic Acid & Sodium Bromide | 6.4:1 | google.com |

| Palladium on Carbon (Pd/C) or IrO₂ | Not specified | 1.5:1 | google.com |

Chemical Conversion and Preparation of Sodium Enalapril

While enalapril is typically synthesized and isolated as the maleate salt, the sodium salt is often preferred for solid dosage formulations due to its enhanced stability. google.compharmaexcipients.com Enalapril maleate is known to be unstable, particularly in the presence of common pharmaceutical excipients, leading to degradation products such as diketopiperazine and enalaprilat (B1671235). pharmaexcipients.comnih.gov

Acid-Base Reaction for Sodium Salt Formation

The conversion of enalapril maleate to this compound is achieved through a straightforward acid-base reaction. google.comgoogle.com In this process, enalapril maleate is treated with an alkaline sodium compound in the presence of water. google.comwipo.int The reaction neutralizes both the carboxylic acid of the enalapril moiety and the two carboxylic acid groups of maleic acid, resulting in the formation of enalapril sodium and disodium (B8443419) maleate. google.com

Commonly used alkaline sodium compounds include sodium hydroxide (B78521), sodium carbonate, and sodium bicarbonate. google.comgoogle.com The stoichiometry of the reaction dictates the amount of base required for complete conversion.

| Alkaline Sodium Compound | Moles Required per Mole of Enalapril Maleate | Weight Required per Gram of Enalapril Maleate (g) | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | 3 | 0.244 | google.comgoogle.com |

| Sodium Carbonate (Na₂CO₃) | 1.5 | 0.323 | google.comgoogle.com |

| Sodium Bicarbonate (NaHCO₃) | 3 | 0.512 | google.comgoogle.com |

Process Optimization for Enhanced Conversion and Yield

Optimizing the conversion process is crucial for manufacturing efficiency and final product stability. One significant development is the "in situ" conversion of enalapril maleate to its sodium salt during the formulation of the final dosage form. pharmaexcipients.com This method avoids the need to isolate the sodium salt as a separate intermediate. google.com

The process typically involves mixing enalapril maleate with the alkaline sodium compound and other excipients in a dry form. google.comepo.org A sufficient amount of water is then added to moisten the mass, initiating the acid-base reaction. google.com The wet mass is subsequently dried, resulting in a stable formulation containing enalapril sodium. google.comgoogle.com This approach has been shown to be surprisingly effective, obviating the need to fully suspend or dissolve the enalapril maleate in a large volume of water. google.comepo.org The use of an ethanol-based granulation solution can further inhibit hydrolytic degradation during the neutralization process, enhancing long-term stability. pharmaexcipients.com Careful control of this in-situ reaction is necessary to ensure it reaches completion before packaging to prevent issues like gas formation (CO₂ when using carbonate or bicarbonate) which could cause packaging to swell. nih.gov

Molecular Mechanisms and Biochemical Interactions of Enalaprilat

Enzymatic Biotransformation of Enalapril (B1671234) to Enalaprilat (B1671235)

The conversion of enalapril to its active form, enalaprilat, is a critical step in its mechanism of action. This process is primarily mediated by esterase enzymes in the liver.

Characterization of Esterase-Mediated Hydrolysis (e.g., Carboxylesterase 1)

Enalapril is an ethyl ester prodrug that is rapidly hydrolyzed in the liver to its active metabolite, enalaprilat. nih.gov This bioactivation is predominantly catalyzed by carboxylesterase 1 (CES1), an αβ-hydrolase fold enzyme. nih.govdntb.gov.ua CES1 is expressed in various tissues, including the liver, lungs, and adipose tissue, but is not found in plasma. nih.gov The hydrolysis of the ethyl ester group of enalapril by CES1 results in the formation of the active diacid metabolite, enalaprilat. nih.govresearchgate.net Studies have shown that genetic variations in the CES1 gene can affect the metabolism of enalapril. For instance, a specific single nucleotide variation (c.428G > A) in the CES1 gene has been associated with reduced CES1 activity, leading to a smaller amount of enalaprilat being excreted in the urine. nih.gov

Kinetics and Thermodynamics of Prodrug Activation

The conversion of enalapril to enalaprilat follows first-order kinetics. nih.govptfarm.pl Following oral administration, peak serum concentrations of enalapril are observed within about one hour. fda.gov The subsequent hydrolysis to enalaprilat leads to peak serum concentrations of the active metabolite approximately three to four hours after an oral dose. fda.gov The effective half-life of enalaprilat after multiple doses is prolonged in individuals with renal insufficiency. fda.gov

Studies on the degradation of enalapril maleate (B1232345) in tablets have provided insights into the thermodynamics of the hydrolysis process. The degradation, which includes the hydrolysis of the ester group, follows a first-order reaction model. nih.govptfarm.pl Thermodynamic parameters such as activation energies, enthalpy, and entropy for the decomposition of enalapril have been calculated, though specific values for the in vivo enzymatic conversion are not detailed in the provided search results. nih.govptfarm.pl The binding of enalaprilat to ACE has been shown to be entropically driven. acs.org Furthermore, the inhibition of ACE by enalaprilat is described as a mixed-type inhibition, which is consistent with slow-tight binding to the enzyme's active center. capes.gov.brtandfonline.com

Angiotensin-Converting Enzyme (ACE) Inhibition at the Molecular Level

Enalaprilat exerts its therapeutic effect by directly interacting with and inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system. smpdb.cawikipedia.org

Specific Binding Interactions with the ACE Active Site (e.g., Zinc Ion Coordination)

The active site of ACE contains a catalytic zinc ion (Zn²⁺) that is crucial for its enzymatic activity. nih.govnih.gov Enalaprilat, a dicarboxylate-containing inhibitor, binds to the ACE active site through direct coordination of its carboxyl group with this zinc ion. wikipedia.orgnih.govnih.gov This interaction is a key feature of the carboxylate class of ACE inhibitors. nih.gov X-ray crystallography studies have revealed that the C₄ carboxylate oxygen of enalaprilat forms a bond with the zinc ion. nih.gov The distance of this bond has been measured to be approximately 2.08 ± 0.08 Å in quantum mechanical/molecular mechanical simulations and 2.01 Å in X-ray crystallography. nih.gov

In addition to the zinc coordination, the amino-terminal phenyl moieties of enalaprilat are situated in a hydrophobic pocket composed of hydrophobic residues such as F512 and V518.

| Interacting Group of Enalaprilat | ACE Active Site Component | Type of Interaction | Reference |

|---|---|---|---|

| Carboxylate group | Catalytic Zinc (Zn²⁺) ion | Coordination bond | , wikipedia.org, nih.gov, nih.gov |

| Amino-terminal phenyl moieties | Hydrophobic pocket (residues F512, V518) | Hydrophobic interaction |

Conformational Changes of ACE Upon Enalaprilat Binding

The binding of inhibitors to ACE can induce conformational changes in the enzyme. nih.gov The presence of chloride ions can influence these conformational shifts. Studies using monoclonal antibodies (mAbs) to map different epitopes on ACE have shown that the binding pattern of these antibodies is significantly altered in the presence of ACE inhibitors, indicating local conformational changes. nih.gov Enalaprilat, a tripeptide analog, has been observed to cause a dramatic local conformational change in the N-domain region of ACE, specifically at the epitope recognized by mAb 1G12. nih.gov This effect was distinct from that of longer inhibitors, suggesting that the nature of the inhibitor influences the resulting conformational state of the enzyme. nih.gov The binding of enalaprilat is also influenced by chloride concentrations, with a preference for inhibiting the N-domain at high chloride levels and the C-domain at low chloride levels.

Structure-Activity Relationships (SAR) Governing ACE Inhibition Potency

The structure-activity relationship (SAR) of enalapril and its analogs is crucial for their inhibitory potency. The L-proline moiety in the enalapril molecule is important for its oral bioavailability. wikipedia.org The ethyl ester group in enalapril allows it to function as a prodrug, and upon its cleavage to a carboxylate, the molecule can effectively interact with the Zn²⁺ ion in the ACE active site. wikipedia.org

Exploration of Non-Renin-Angiotensin System Molecular Pathways

Recent studies have uncovered that the biological activities of enalaprilat extend beyond its well-established role as an ACE inhibitor. These investigations highlight its ability to modulate fundamental cellular processes through non-canonical pathways, revealing a more complex and multifaceted pharmacological profile.

Modulation of Cellular Signaling Pathways (e.g., Smad1/5/9 Pathway)

A significant non-RAAS mechanism of enalaprilat involves its interaction with the Bone Morphogenetic Protein (BMP) signaling pathway, specifically through the phosphorylation of Smad1/5/9 proteins. Research has demonstrated that enalapril treatment leads to a notable increase in the levels of phosphorylated Smad1/5/9 (pSmad1/5/9) without affecting the phosphorylation of Smad2/3, which are typically associated with the TGF-β pathway. elifesciences.org This selective activation of the BMP-pSmad1/5/9 pathway is a key element in the anti-senescence effects of enalapril. elifesciences.orgelifesciences.org

The Smad family of proteins are crucial intracellular transducers of signals from the Transforming Growth Factor-β (TGF-β) superfamily of cytokines, which play a critical role in regulating cell growth, differentiation, and apoptosis. elifesciences.org By elevating pSmad1/5/9 levels, enalaprilat can influence the transcriptional regulation of various downstream target genes, thereby modulating fundamental cellular functions. elifesciences.orgbiorxiv.org

Effects on Gene Expression Profiles and Proteomics (e.g., ID1, p16, p21)

The activation of the pSmad1/5/9 pathway by enalaprilat has profound effects on the expression of genes involved in cell cycle regulation and cellular senescence. A key downstream target of the pSmad1/5/9 pathway is the Inhibitor of DNA Binding 1 (ID1) gene. elifesciences.orgbiorxiv.org Enalaprilat treatment has been shown to upregulate the expression of ID1. elifesciences.orgelifesciences.org

The ID1 protein, in turn, acts as a transcriptional repressor of cell cycle inhibitors such as p16 and p21. elifesciences.orgbiorxiv.org Consequently, the enalaprilat-induced increase in ID1 leads to the suppression of p16 and p21 expression. elifesciences.orgbiorxiv.org These proteins are well-known markers of cellular senescence, and their downregulation is associated with a restoration of cell proliferation. elifesciences.orgnih.gov This molecular cascade, initiated by enalaprilat, forms the pSmad1/5/9-ID1 axis, which plays a pivotal role in its anti-aging properties. elifesciences.orgbiorxiv.org

The following table summarizes the observed effects of enalaprilat on key gene expression markers:

| Gene/Protein | Effect of Enalaprilat Treatment | Mediating Pathway | Reference |

| pSmad1/5/9 | Increased phosphorylation | BMP signaling | elifesciences.orgelifesciences.org |

| ID1 | Upregulated expression | pSmad1/5/9-ID1 axis | elifesciences.orgelifesciences.orgbiorxiv.org |

| p16 | Suppressed expression | pSmad1/5/9-ID1 axis | elifesciences.orgbiorxiv.org |

| p21 | Suppressed expression | pSmad1/5/9-ID1 axis | elifesciences.orgbiorxiv.org |

Mechanisms of Antioxidative Responses at a Cellular Level

Beyond its influence on cell cycle regulation, enalaprilat exhibits significant antioxidative effects at the cellular level, which are also mediated through the pSmad1/5/9 pathway. elifesciences.orgresearchgate.net The activation of pSmad1/5/9 by enalaprilat stimulates the expression of downstream genes involved in the body's antioxidative defense systems. elifesciences.orgresearchgate.net

Studies have shown that enalapril treatment enhances the activity of key antioxidant enzymes. For instance, it has been observed to increase the activity of CuZn-superoxide dismutase (SOD) in various tissues and Se-glutathione peroxidase in the renal medulla. physiology.org Furthermore, enalaprilat has been shown to augment nonenzymatic antioxidant defenses. physiology.org This leads to a reduction in the levels of reactive oxygen species (ROS), which are major contributors to cellular damage and aging. elifesciences.orgelifesciences.org The antioxidative actions of enalaprilat are crucial for protecting tissues from oxidative damage. physiology.orgnih.gov

The table below outlines the antioxidative effects of enalaprilat at the cellular level:

| Antioxidative Response | Mechanism | Key Mediators | Reference |

| Increased Antioxidant Enzyme Activity | Upregulation of antioxidative gene expression | pSmad1/5/9, CuZn-SOD, Se-glutathione peroxidase | elifesciences.orgphysiology.org |

| Enhanced Nonenzymatic Antioxidant Defenses | Increased tissue antioxidant capacity | pSmad1/5/9 | physiology.org |

| Reduced Reactive Oxygen Species (ROS) | Stimulation of antioxidative defense genes | pSmad1/5/9 | elifesciences.orgelifesciences.org |

Advanced Analytical and Spectroscopic Characterization of Enalapril and Sodium Enalapril

Chromatographic Methodologies

Chromatographic techniques are fundamental in the separation and analysis of enalapril (B1671234) and its related substances. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quality control of enalapril maleate (B1232345), offering robust methods for simultaneous estimation and purity analysis. crimsonpublishers.comijiset.com Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Several studies have detailed the development and validation of RP-HPLC methods for enalapril. For instance, one method employed a C18 column with a mobile phase consisting of methanol (B129727) and acetonitrile (B52724) in a 9:1 ratio, achieving a retention time of 2.340 minutes for enalapril maleate. wisdomlib.org Another method used a mobile phase of methanol and water (70:30, pH 3.7) with UV detection at 215 nm, resulting in a retention time of 2.8 minutes for enalapril maleate. ijiset.com The selection of the mobile phase composition and pH is critical for achieving optimal separation from potential impurities and degradation products. researchgate.net

Validation of these HPLC methods, in accordance with International Conference on Harmonization (ICH) guidelines, has demonstrated their accuracy, precision, specificity, linearity, and sensitivity. ijiset.comscholarsresearchlibrary.com Linearity has been established over concentration ranges such as 5–30 μg/mL for enalapril maleate. scholarsresearchlibrary.com The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters for assessing the method's sensitivity. For one method, the LOD and LOQ for enalapril maleate were found to be 0.571 µg/mL and 1.733 µg/mL, respectively. scholarsresearchlibrary.com

Table 1: Exemplary HPLC Methods for Enalapril Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Oyster BDS C18 (250x 4.6 mm, 5μm) scholarsresearchlibrary.com | Zodiac C18 wisdomlib.org | Hypersil C18 (250x4.6mm, 5μ) ijiset.com |

| Mobile Phase | Buffer A and Buffer B (50:50) | Methanol:Acetonitrile (9:1) wisdomlib.org | Methanol:Water (70:30), pH 3.7 ijiset.com |

| Flow Rate | 1.0 mL/min scholarsresearchlibrary.com | 0.5 mL/min wisdomlib.org | 0.1 mL/min ijiset.com |

| Detection (UV) | 208 nm scholarsresearchlibrary.com | 238 nm wisdomlib.org | 215 nm ijiset.com |

| Retention Time | 4.197 min scholarsresearchlibrary.com | 2.340 min wisdomlib.org | 2.8 min ijiset.com |

| Linearity Range | 5–30 μg/mL scholarsresearchlibrary.com | 2-10 µg/mL wisdomlib.org | 10-30 µg/ml ijiset.com |

| LOD | 0.571 µg/mL scholarsresearchlibrary.com | - | - |

| LOQ | 1.733 µg/mL scholarsresearchlibrary.com | - | - |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the definitive identification and quantification of enalapril and its active metabolite, enalaprilat (B1671235), particularly in complex biological matrices like human plasma. lcms.cznih.govomicsonline.org This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

LC-MS/MS methods are typically developed using a triple quadrupole mass spectrometer operating in multiple reaction-monitoring (MRM) mode, which provides excellent specificity. nih.gov The ionization source is often an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.govgoogle.com

For quantification, a stable isotope-labeled internal standard, such as Enalapril-d5, is often employed to ensure accuracy and precision. omicsonline.org Sample preparation frequently involves solid-phase extraction (SPE) or protein precipitation to remove interferences from the biological matrix. lcms.cznih.gov

Validated LC-MS/MS methods have demonstrated linearity over a wide dynamic range, for instance, from 0.502 to 160.2 ng/mL for enalapril and 0.506 to 161.5 ng/mL for enalaprilat in human plasma. omicsonline.org The lower limit of quantification (LLOQ) can be as low as 0.638 ng/ml for both compounds. nih.gov The high sensitivity and specificity of LC-MS/MS make it an indispensable tool for pharmacokinetic and bioequivalence studies. nih.govomicsonline.org

Table 2: LC-MS/MS Method Parameters for Enalapril and Enalaprilat Quantification

| Parameter | Value/Condition |

| Instrumentation | Triple quadrupole tandem mass spectrometer nih.gov |

| Ionization Source | Electrospray Ionization (ESI) nih.gov |

| Mode | Multiple Reaction-Monitoring (MRM) nih.gov |

| Column | Zorbax Eclipse C18 (150 × 4.6 mm, 5 µm) omicsonline.org |

| Mobile Phase | Acetonitrile: 0.1% formic acid (65:35, v/v) omicsonline.org |

| Flow Rate | 0.800 mL/minute omicsonline.org |

| Linear Range (Enalapril) | 0.502-160.2 ng/mL omicsonline.org |

| Linear Range (Enalaprilat) | 0.506-161.5 ng/mL omicsonline.org |

| LLOQ | 0.638 ng/mL nih.gov |

| Mean Recovery (Enalapril) | 91.21% omicsonline.org |

| Mean Recovery (Enalaprilat) | 90.85% omicsonline.org |

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the chemical structure, functional groups, and concentration of enalapril and sodium enalapril.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of enalapril maleate in pharmaceutical formulations. jchr.orgfarmaciajournal.com The method is based on the principle that the drug absorbs UV radiation at a specific wavelength.

For enalapril maleate, the maximum absorbance (λmax) is typically observed around 208 nm in a phosphate (B84403) buffer at pH 4. farmaciajournal.com Another study reported a λmax of 230 nm in a mixture of methanol and 0.1N HCl (1:1). jchr.org The choice of solvent or buffer system can influence the λmax.

The method is validated for linearity, with calibration curves demonstrating a direct relationship between absorbance and concentration over a specified range, such as 1 - 20 µg/mL. farmaciajournal.com The limit of detection (LOD) and limit of quantification (LOQ) for a method using a phosphate buffer at pH 4 were reported to be 0.3721 µg/mL and 0.9019 µg/mL, respectively. farmaciajournal.com While not as selective as chromatographic methods, UV-Vis spectrophotometry is a valuable tool for routine quality control analysis. jchr.orgfarmaciajournal.com

Table 3: UV-Vis Spectrophotometric Methods for Enalapril Maleate Quantification

| Parameter | Method 1 | Method 2 |

| Solvent/Buffer | Phosphate buffer pH 4 farmaciajournal.com | Methanol and 0.1N HCl (1:1) jchr.org |

| λmax | 208 nm farmaciajournal.com | 230 nm jchr.org |

| Linearity Range | 1 - 20 µg/mL farmaciajournal.com | 2 µg ml-1 to 30 µg ml-1 jchr.org |

| LOD | 0.3721 µg/mL farmaciajournal.com | - |

| LOQ | 0.9019 µg/mL farmaciajournal.com | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and conformational analysis of enalapril. researchgate.netmdpi.com Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the molecular structure. ijpar.com

¹H NMR spectroscopy can be used for the quantitative determination of enalapril maleate in pharmaceutical preparations. researchgate.net A simple and rapid ¹H NMR method using L-leucine as an internal standard in D₂O has been developed and validated. researchgate.net

NMR studies have also been instrumental in investigating the cis-trans isomerism of the amide bond in enalapril. scielo.br The ¹H NMR spectrum of enalapril maleate shows the existence of a cis-trans equilibrium in solution. scielo.br Furthermore, NMR techniques like Rotating frame Overhauser Effect SpectroscopY (ROESY) can be used to study the interaction and complexation of enalapril with other molecules, such as cyclodextrins, providing insights into the mode of penetration and the structure of the complex. scielo.br The similarity in ¹³C NMR spectra of different polymorphic forms of enalapril maleate suggests that the conformations of the main peptide chains remain largely unchanged. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for the identification and characterization of enalapril by analyzing its functional groups. isroset.orgresearchgate.net The IR spectrum provides a unique "fingerprint" of a molecule based on the vibrational frequencies of its bonds. msu.edu

The IR spectrum of enalapril maleate exhibits characteristic absorption bands corresponding to its various functional groups. These include vibrations for C=O stretching (from the carboxylic acid and ester groups), N-H stretching (from the amide group), and C-H stretching. isroset.orgresearchgate.net The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region and is unique for each compound. msu.edu

FTIR spectroscopy has been used to confirm the presence of enalapril maleate in pharmaceutical tablets. isroset.orgresearchgate.net Studies have shown that the main peaks in the FTIR spectra of enalapril maleate are observed in the range of 500-1800 cm⁻¹. isroset.orgresearchgate.net The similarity of the Fourier transform infrared spectra for different polymorphs of enalapril maleate indicates very similar crystal packing, hydrogen-bonding patterns, and conformations. researchgate.net

Thermal Analysis Applications

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of pharmaceutical compounds like this compound. These methods measure changes in physical properties as a function of temperature, providing critical information on stability, polymorphism, and decomposition.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. shimadzu.comnih.gov It is a powerful tool for investigating the polymorphism, melting behavior, and phase transitions of crystalline materials like enalapril maleate. shimadzu.comtainstruments.com

Research findings indicate that enalapril maleate exhibits complex thermal behavior. The DSC thermogram typically shows a sharp endothermic peak corresponding to its melting point, which has been reported to be around 150.1°C to 155°C. scispace.comnih.gov However, this melting event is often immediately followed by or overlaps with a broad exothermic or endothermic event attributed to its thermal decomposition. researchgate.netmt.com

The decomposition process is kinetic, meaning its observed temperature shifts with the heating rate. mt.com Studies have shown that by varying the heating rate, these overlapping events can be partially separated. mt.com At slow heating rates, decomposition begins before melting is complete, leading to the formation of impurities that depress the melting point. mt.com Conversely, at faster heating rates, the decomposition is shifted to higher temperatures. mt.com DSC analysis has also demonstrated its utility in compatibility studies, revealing a loss of crystallinity of enalapril maleate when it comes into contact with certain excipients, such as sodium starch glycolate (B3277807). nih.gov

Table 1: Summary of DSC Findings for Enalapril Maleate This is an interactive table. Select a parameter to see more details.

| Thermal Event | Observed Temperature Range (°C) | Description | Citations |

|---|---|---|---|

| Melting Point | 150 - 155 | Sharp endothermic peak corresponding to the fusion of the crystalline structure. | scispace.comnih.govmt.com |

| Decomposition | 163 - 168 | Broad thermal event, often overlapping with melting, indicating chemical breakdown. | researchgate.netmt.com |

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edutainstruments.com This technique is essential for determining the thermal stability and decomposition profile of this compound.

Studies on enalapril maleate show that the compound is thermally stable up to approximately 148°C. researchgate.net Above this temperature, thermal degradation begins. researchgate.net TGA thermograms confirm the decomposition observed in DSC data, with an onset of mass loss noted at around 154°C. researchgate.netresearchgate.net The decomposition process occurs in distinct stages. In an inert nitrogen atmosphere, the degradation proceeds in two main steps. researchgate.net The derivative thermogravimetric (DTG) curve, which plots the rate of mass change, shows a maximum decomposition rate at a temperature of approximately 168°C. researchgate.netresearchgate.net The total mass loss is significant, with reports of approximately 27% loss by the time the temperature reaches 220°C. researchgate.netresearchgate.net Evolved gas analysis coupled with TGA has identified maleic anhydride (B1165640) as one of the primary products released during the thermal decomposition. researchgate.net

Table 2: TGA Decomposition Data for Enalapril Maleate This is an interactive table. Select a parameter to see more details.

| Parameter | Value | Description | Citations |

|---|---|---|---|

| Onset of Decomposition | ~148 - 154°C | The temperature at which significant mass loss begins. | researchgate.netresearchgate.netresearchgate.net |

| Maximum Decomposition Rate | ~168°C | The peak temperature on the DTG curve, indicating the point of fastest degradation. | researchgate.netresearchgate.net |

| Mass Loss | ~27% (up to 220°C) | The percentage of initial sample mass lost within this temperature range. | researchgate.netresearchgate.net |

Differential Scanning Calorimetry (DSC) for Polymorphism and Phase Transitions

Other Research Analytical Techniques

Beyond standard thermal analysis, other advanced analytical methods are employed in research settings to achieve high-resolution separation and sensitive quantification of enalapril and its related compounds.

Capillary Electrophoresis (CE) is a powerful separation technique that has been successfully applied to the analysis of enalapril. springernature.comsctunisie.org It offers high efficiency and resolution for separating charged molecules. CE methods have been developed to separate enalapril from its primary active metabolite, enalaprilat, as well as from other drugs like diuretics, in less than 3.5 minutes. nih.govresearchgate.net

A key application of CE is the separation of the cis and trans rotational isomers of enalapril, which arise from the restricted rotation around the alanyl-proline peptide bond. nih.gov The two isomers can be separated with baseline resolution at 15°C using capillary buffers with pH values within the dissociation ranges of enalapril's carboxyl and amine groups. nih.gov The isomeric composition is sensitive to pH; the trans isomer composition is 68% in its cationic form (pH <2) and 60% in its anionic form (pH >7). nih.gov Validated CE methods have demonstrated good linearity in the concentration range of 10-100 μg/mL, with a limit of detection (LOD) as low as 2.43 μg/mL. researchgate.net

Table 3: Optimized Conditions for Capillary Electrophoresis of Enalapril This is an interactive table. Select a separation type to see the conditions.

| Separation Target | Electrolyte | pH | Voltage | Temperature | Detection | Citation |

|---|---|---|---|---|---|---|

| Enalapril & Enalaprilat | 20mM Boric acid-Potassium dihydrogen phosphate (75:25, v/v) with 5% MeOH | 8.0 | 30 kV | 35°C | 206 nm | nih.govresearchgate.net |

| Enalapril Isomers (cis/trans) | Capillary buffers with pH in dissociation ranges (e.g., 2.6-3.1 or 5.6-5.9) | 2.6 - 7.0 | N/A | 15°C | N/A | nih.gov |

Polarography and Atomic Absorption Spectrometry (AAS) are other analytical techniques that have been utilized in research for the determination of enalapril.

Differential Pulse Polarography (DPP), an electrochemical technique, has been developed for the quantitative analysis of enalapril maleate. tubitak.gov.trtubitak.gov.tr In this method, a solution of enalapril maleate in methanol with tetramethylammonium (B1211777) bromide (TMAB) as a supporting electrolyte gives a distinct reduction peak at a potential of -1.4 V versus a Ag/AgCl reference electrode. tubitak.gov.trtubitak.gov.tr The method demonstrated a linear response for concentrations in the range of 20-100 µg/ml. tubitak.gov.tr Another approach involves reacting enalapril with 2,4-dinitrofluorobenzene to create a polarographically active derivative. nih.gov

Atomic Absorption Spectrometry (AAS), a technique typically used for elemental analysis, has been adapted for the indirect determination of enalapril. nih.govnih.gov This is achieved by forming a ternary complex between the enalapril molecule, a metal ion, and a third reagent. nih.govresearchgate.net For instance, enalapril can form a complex with molybdenum(V) and thiocyanate (B1210189) (Mo(V)-SCN) or with copper(II) and eosin. nih.govnih.gov The resulting complex can be extracted, and the concentration of the metal (molybdenum or copper) is then measured by AAS. nih.govnih.gov The amount of metal detected is directly proportional to the concentration of enalapril in the sample, providing a sensitive method for its quantification. nih.govnih.gov

Table 4: Parameters for Polarographic and AAS Analysis of Enalapril This is an interactive table. Select a technique to see the details.

| Technique | Parameter | Value/Description | Citations |

|---|---|---|---|

| Differential Pulse Polarography | Peak Potential (Epeak) | -1.4 V (vs Ag/AgCl) | tubitak.gov.trtubitak.gov.tr |

| Solvent/Electrolyte | Methanol / Tetramethylammonium bromide (TMAB) | tubitak.gov.trtubitak.gov.tr | |

| Linear Range | 20 - 100 µg/ml | tubitak.gov.tr | |

| Atomic Absorption Spectrometry | Principle | Indirect determination via complexation with a metal ion. | nih.govnih.gov |

| Complex Example 1 | Enalapril - Molybdenum(V) - Thiocyanate | nih.govresearchgate.net | |

| Complex Example 2 | Enalapril - Copper(II) - Eosin | nih.govcapes.gov.br |

Theoretical and Computational Studies of Enalapril

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are used to predict how a ligand, such as enalaprilat (B1671235), interacts with its protein target, in this case, the angiotensin-converting enzyme (ACE). These computational techniques help in understanding the binding mechanism and can guide the design of new, more potent inhibitors. unbosque.edu.co

Molecular docking simulations are employed to predict the preferred orientation of enalaprilat when it binds to the active site of ACE. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the binding affinity. For instance, studies have shown that the carboxyl group of enalaprilat interacts with the zinc ion in the ACE active site, a critical interaction for its inhibitory activity. frontiersin.org The crystal structure of enalaprilat in complex with the C-domain of ACE reveals that it lacks the extensive contacts with the S1' pocket that are observed with other inhibitors like lisinopril, which may account for differences in binding affinity. frontiersin.org

The affinity of enalaprilat for the N- and C-domains of ACE can be influenced by factors such as chloride ion concentration. frontiersin.org At high chloride concentrations, enalaprilat shows a preference for inhibiting the N-domain, whereas at low concentrations, it preferentially inhibits the C-domain. frontiersin.org Computational models, including Quantitative Structure-Activity Relationship (QSAR) models, have been developed to predict the IC50 values of enalapril (B1671234) analogs, further aiding in the design of more effective ACE inhibitors. unbosque.edu.co

Table 1: Predicted Binding Affinities and Interactions of ACE Inhibitors

| Inhibitor | Predicted Binding Affinity (pKd) | Key Interacting Residues in ACE |

|---|---|---|

| Enalaprilat | 6.44 | Y520, K511, H513, H353 mdpi.com |

| Lisinopril | 6.53 | E376, D377 mdpi.com |

| Captopril (B1668294) | 5.36 | Not specified |

This table presents in silico predicted ligand binding affinities (pKd) for various ACE inhibitors and key amino acid residues involved in the interaction.

The three-dimensional shape, or conformation, of enalapril and enalaprilat is critical for their biological activity. Conformational analysis studies, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods, have shown that these molecules can exist as a mixture of cis and trans isomers due to the rotation around the amide bond involving the proline residue. oup.com The ratio of these isomers can be influenced by environmental factors such as the solvent's hydrophobicity and the ionization state of the molecule's carboxyl and amine groups. oup.com

Studies on enalapril maleate (B1232345) have revealed the existence of at least two polymorphic forms, Form I and Form II. researchgate.netacs.org While the conformations of the main peptide chains, which are responsible for binding to ACE, are largely similar in both forms, there are differences in the crystal packing. researchgate.net Computational analyses have indicated that Form II is slightly more stable than Form I. researchgate.net

Prediction of Enalaprilat-ACE Binding Modes and Affinities

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and interactions.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to analyze the electronic structure of enalapril and its analogs. nih.govresearchgate.net These calculations can determine properties like the distribution of electron density, which helps in predicting the most reactive sites within the molecule. For example, electronic structure analysis of enalapril maleate has indicated a partially covalent character for the interaction between the enalapril and maleate molecules. nih.govresearchgate.net Such studies can also be used to predict various molecular descriptors that are then correlated with biological activity in QSAR models. unbosque.edu.co

In the solid state, particularly in salt forms like enalapril maleate, charge transfer processes can occur between the drug molecule and the counter-ion. nih.govresearchgate.net Quantum chemical calculations and supramolecular modeling have been used to investigate these processes. nih.govresearchgate.net Studies have demonstrated the mobility of a proton (H+) between the enalapril and maleate molecules, a process that can be influenced by factors like the crystal form and can impact the stability and degradation of the drug. nih.govresearchgate.netresearchgate.net

Electronic Structure Analysis and Reactivity Prediction

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. These simulations are particularly useful for studying the flexibility of proteins and the stability of ligand-protein complexes.

Investigation of Dynamic Interactions with Biological Targets

The therapeutic action of enalapril is mediated by its active metabolite, enalaprilat, which inhibits the Angiotensin-Converting Enzyme (ACE). drugbank.comdrugbank.com ACE is a zinc-dependent dipeptidase with two main catalytic domains, the N- and C-domains. unbosque.edu.conih.gov Computational studies, particularly those employing combined quantum mechanical/molecular mechanical (QM/MM) methods, have been instrumental in elucidating the dynamic interactions between enalaprilat and the ACE active site. nih.gov

These simulations are often based on the crystal structures of ACE in complex with inhibitors like enalaprilat. nih.gov Such studies have provided a deeper understanding of the binding modes within the enzyme. nih.gov The primary interactions involve the coordination of the carboxyl group of the inhibitor with the crucial zinc ion in the ACE active site. unbosque.edu.co Furthermore, the inhibitor forms ionic interactions and hydrogen bonds with key amino acid residues in the enzyme's active site. unbosque.edu.co For instance, a terminal carboxyl group is required to interact with a cationic site on the enzyme. unbosque.edu.co

While experimental data from X-ray crystallography provides static snapshots of the enzyme-inhibitor complex, computational models offer dynamic information about the system's fluctuations. nih.gov This allows researchers to build plausible models for how substrates and inhibitors bind, which is crucial for the rational design of new inhibitors with potentially higher specificity for either the N- or C-domain of ACE. nih.gov

Table 1: X-ray Crystal Structures of Human Testicular ACE (tACE) Complexed with Various Inhibitors This table provides context for the types of structural data used in computational studies.

| PDB Code | Inhibitor | K_i (μM) |

|---|---|---|

| 1UZE | Enalaprilat | 0.00078 |

| 1O86 | Lisinopril | 0.00027 |

| 1UZF | Captopril | 0.00111 |

| 2OC2 | RXPA380 | 0.003 |

Data sourced from PDB and cited literature. nih.gov

Stability and Mobility Studies of Enalapril Maleate in Solid State

Enalapril is commonly formulated as a maleate salt for oral administration. researchgate.net The stability of enalapril maleate in the solid state is a critical factor for its pharmaceutical formulation and is significantly influenced by a network of hydrogen bonds present in its crystalline forms. nih.govresearchgate.net These bonds play a crucial role in the charge transfer processes and degradation reactions, especially when exposed to heat or humidity. nih.govresearchgate.net

Computational studies have been employed to investigate the effect of the maleate counter-ion on the structural stability of the solid form. nih.gov Methods such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) have been used to characterize the supramolecular arrangement. nih.govresearchgate.net Electronic structure calculations have revealed a partially covalent character for the key N-H···O interaction between the enalapril and maleate moieties. nih.gov

Molecular dynamics simulations, specifically Car-Parrinello molecular dynamics, have been used to study the mobility of protons (H+) and charge transfer processes between the enalapril and maleate molecules. nih.govresearchgate.net These simulations demonstrated that the position of a proton on the maleate ion is critical; a decentralized hydrogen can lead to a decomposition process via charge transfer, whereas a centered hydrogen contributes to stabilization. nih.gov The functional groups identified as having higher electronic density and participating in hydrogen bonds are also the ones more susceptible to chemical reactions that cause degradation. ueg.br The primary degradation pathway for solid-state enalapril maleate is intramolecular cyclization, leading to the formation of diketopiperazine derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies and Drug Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net In the context of enalapril, 3D-QSAR studies have been fundamental in understanding the structural requirements for potent ACE inhibition and in guiding the design of new, more effective analogs. researchgate.netkoreascience.kr

These studies typically involve building models using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netkoreascience.kr A series of enalapril analogs with known ACE inhibitory activities (IC50 values) are used as a training set. researchgate.net The models are then developed by aligning the molecules, often by docking them into the known crystal structure of the ACE active site, and calculating various molecular descriptors (e.g., steric and electrostatic fields). koreascience.kr

The resulting QSAR models can predict the activity of novel, untested compounds and provide visual representations of which structural features are favorable or unfavorable for activity. researchgate.netkoreascience.kr For ACE inhibitors, key structural requirements identified through these studies include:

A terminal carboxyl group for ionic interaction with the enzyme. unbosque.edu.co

A functional group capable of coordinating with the zinc ion in the active site. unbosque.edu.co

A hydrogen bond acceptor. unbosque.edu.co

Hydrophobic radicals, which can increase the efficacy of the inhibitor candidates. unbosque.edu.co

In one such study, QSAR models based on Multiple Linear Regression (MLR) and Partial Least Squares (PLS) were developed. researchgate.net These models showed good predictive ability and were used to design new enalapril analogs. researchgate.net The study identified that analogs with para and meta trifluoromethyl substitutions and an N,N-dialkyl aliphatic amide were particularly promising, exhibiting predicted IC50 values and binding affinities that surpassed those of enalapril. researchgate.net

Table 2: Statistical Parameters for 3D-QSAR Models of ACE Inhibitors

| Model | q² (Cross-validated R²) | r² (Non-validated R²) | Predictive Ability |

|---|---|---|---|

| CoMFA | 0.530 | 0.998 | Good |

| CoMSIA | 0.518 | 0.990 | Good |

| MLR | 0.706 | 0.76 | Good |

| PLS | 0.712 | 0.733 | Good |

q² and r² are statistical values indicating the predictive power and goodness of fit of the model, respectively. Values are compiled from multiple studies. researchgate.netkoreascience.kr

These theoretical and computational approaches have not only deepened the scientific understanding of enalapril's mechanism and stability but also provided a rational framework for the development of subsequent generations of ACE inhibitors. bionity.com

Pre Clinical Research Models for Mechanistic Elucidation Non Clinical Focus

In Vitro Biochemical and Cellular Assays

In vitro assays are fundamental in dissecting the direct molecular interactions and cellular responses to sodium enalapril (B1671234) and its active metabolite, enalaprilat (B1671235). These controlled laboratory settings allow for precise measurement of enzyme inhibition and the subsequent effects on cellular signaling pathways.

Enzyme kinetic studies are crucial for characterizing the inhibitory action of enalaprilat on angiotensin-converting enzyme (ACE). These assays typically utilize isolated and purified ACE or serum containing ACE, along with a synthetic substrate. ahajournals.orgnih.gov The rate of the enzymatic reaction is measured in the presence and absence of the inhibitor to determine key kinetic parameters.

Research has demonstrated that enalaprilat exhibits a competitive, tight-binding inhibition of serum ACE. nih.gov The inhibitory constant (Ki) for enalaprilat is approximately 0.1 nM, indicating a high affinity for the enzyme. nih.gov The concentration of ACE in serum has been estimated to be around 5 nM. nih.gov The degree of ACE inhibition is dependent on the concentrations of both the substrate and the enzyme present in the assay. nih.gov For instance, in one study, a single oral dose of enalapril resulted in a maximal inhibition of serum ACE activity by 57% at 4 hours, which correlated with the peak concentration of enalaprilat. nih.gov

The choice of substrate in these assays can influence the apparent inhibitory potency. Studies have used various substrates, including Hip-Gly-Gly, carbobenzoxy-Phe-His-Leu (Z-Phe-His-Leu), and angiotensin I itself. ahajournals.org The discriminating power for measuring ACE inhibition can be enhanced by using substrates like Z-Phe-His-Leu or angiotensin I, as opposed to Hip-Gly-Gly. ahajournals.org

Table 1: Enzyme Kinetic Parameters for ACE Inhibition by Enalaprilat

| Parameter | Value | Source |

| Inhibition Type | Competitive, Tight-Binding | nih.gov |

| Inhibitory Constant (Ki) | ~0.1 nM | nih.gov |

| Serum ACE Concentration (Et) | ~5 nM | nih.gov |

| Maximal Inhibition (in vivo) | 57% at 4 hours post-dose | nih.gov |

Cell-based assays provide a more physiologically relevant context to study the downstream effects of ACE inhibition by sodium enalapril. numberanalytics.com These assays utilize living cells to investigate complex cellular processes like proliferation, apoptosis, and signaling pathways. numberanalytics.comejmo.orgmdpi.com

One significant pathway modulated by enalaprilat is the transforming growth factor-β1 (TGF-β1) signaling cascade, which is involved in myocardial fibrosis. In rat cardiac fibroblasts, angiotensin II stimulates cell proliferation. Enalaprilat has been shown to inhibit this angiotensin II-induced proliferation. mdpi.com The mechanism involves the blockade of reactive oxygen species (ROS) generation, which in turn prevents the activation of the p38 mitogen-activated protein kinase (p38MAPK) and subsequent expression of TGF-β1. mdpi.com

Furthermore, enalapril has been found to influence the nuclear factor-kappa B (NF-κB) signaling pathway, which is central to inflammatory responses. consensus.app By inhibiting NF-κB, enalapril can reduce the production of pro-inflammatory cytokines. consensus.app In the context of cancer research, studies on colorectal cancer cell lines (CT26, HT29, and SW480) have shown that enalapril can inhibit cell proliferation in a dose-dependent manner and enhance the apoptotic effects of chemotherapeutic agents like 5-fluorouracil. ejmo.org This is achieved through the modulation of oxidant/antioxidant markers and suppression of the ACE/AT1R/SMAD-3 pathway. ejmo.org In acute promyelocytic leukemia cells (HL60), enalapril has been observed to reduce cell viability and proliferation by inducing apoptosis, a process linked to the reduced expression of the STAT5A gene. iiarjournals.org

Table 2: Effects of Enalapril on Cellular Signaling Pathways

| Cell Type | Pathway Investigated | Key Findings | Source |

| Rat Cardiac Fibroblasts | ROS/p38MAPK/TGF-β1 | Enalaprilat inhibits Ang II-induced proliferation by blocking this pathway. | mdpi.com |

| Colorectal Cancer Cells | ACE/AT1R/SMAD-3 | Enalapril inhibits cell growth by suppressing this pathway. | ejmo.org |

| Acute Promyelocytic Leukemia Cells | STAT5A | Enalapril induces apoptosis through reduced STAT5A gene expression. | iiarjournals.org |

| Intestinal Epithelial Cells | NF-κB | Enalapril inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokine production. | consensus.app |

Enzyme Kinetic Studies of ACE Inhibition in Isolated Systems

In Vivo Animal Models for Pathway and Biomarker Research

In vivo animal models are indispensable for understanding the integrated physiological and pathological responses to this compound within a whole organism. These models allow for the investigation of complex interactions between different organ systems and the identification of relevant biomarkers.

Animal models, particularly rats and dogs, have been extensively used to study how enalapril modulates the renin-angiotensin system (RAS). In spontaneously hypertensive rats (SHR), enalapril administration effectively lowers blood pressure. fda.gov In rats transgenic for the mouse renin gene, long-term enalapril treatment controls hypertension and prevents glomerulosclerosis. ahajournals.org This is associated with preferential preglomerular vasodilation and an increase in renal blood flow. ahajournals.org

Studies in healthy dogs have shown that high doses of enalapril cause significant reductions in serum ACE activity. avma.org However, this does not always prevent the increase in aldosterone (B195564) concentrations that can result from diuretic-activated RAAS, suggesting a phenomenon known as "aldosterone breakthrough" that may be independent of the enalapril dose. avma.org In sodium-deficient dogs, enalapril produces a pronounced lowering of blood pressure. fda.gov The antihypertensive response to enalapril in rats is also substantially blocked by sodium loading. fda.gov

Research in a rat model of chronic cerebral ischemia demonstrated that enalapril could significantly decrease the elevated levels of renin and angiotensin II in the blood, cerebral cortex, and hippocampus. frontiersin.org

Animal models have been critical in elucidating the organ-protective effects of this compound, particularly in the context of cardiac hypertrophy. In spontaneously hypertensive rats (SHR), enalapril treatment has been shown to cause regression of cardiac hypertrophy. ahajournals.orgphysiology.org This is accompanied by the normalization of ion exchange mechanisms, such as the Na+/H+ and Na+-independent Cl−/HCO3− exchangers, which are hyperactive in the hypertrophic myocardium. ahajournals.org The normalization of these exchangers by enalapril appears to be mediated by the inhibition of protein kinase C (PKC) dependent mechanisms. ahajournals.org

In a pressure-overload model in cats, enalapril was found to inhibit cardiac hypertrophy and reduce blood pressure without adversely affecting renal function. nih.gov Studies in aging mice have shown that long-term enalapril administration leads to a decrease in heart weight and myocardiosclerosis. ahajournals.org In rats, enalapril treatment attenuates age-dependent cardiac hypertrophy and oxidative damage, while increasing mitochondrial mass and modulating mitochondrial quality control signaling. researchgate.net Furthermore, enalapril has been shown to induce organ-specific changes in gene expression in various tissues, including the heart, brain, and liver of SHRs. spandidos-publications.com In a mouse model of myocardial infarction, enalapril treatment alleviated myocardial injury and apoptosis, a protective effect associated with the inhibition of endoplasmic reticulum stress and mitochondrial dysfunction via the TAK1/NFAT signaling pathway. spandidos-publications.com

The co-administration of this compound with other drugs can lead to significant interactions, which are often first identified and characterized in animal models. An example is the interaction between enalapril and danazol (B1669791) in rats. mdpi.com Treatment of rats with danazol alone led to a significant elevation of serum aspartate transaminase (AST) and triglycerides (TG), and a decrease in serum cholesterol. mdpi.com Enalapril treatment alone caused a significant elevation of serum alanine (B10760859) transaminase (ALT). mdpi.com However, when co-administered, enalapril and danazol significantly lowered the elevated levels of serum transaminases and triglycerides, suggesting a protective interaction. mdpi.com

In a rat model of fractures with concomitant hypertension, enalapril treatment was shown to have a positive effect on the healing process. inabj.orgresearchgate.net This was associated with a reduction in serum levels of inflammatory markers like IL-6 and a decrease in glucose and urea (B33335) levels. inabj.org

Table 3: Biochemical Effects of Enalapril and Danazol Co-administration in Rats

| Treatment Group | Serum AST | Serum ALT | Serum Triglycerides | Source |

| Danazol | Increased | No significant change | Increased | mdpi.com |

| Enalapril | No significant change | Increased | No significant change | mdpi.com |

| Danazol + Enalapril | Lowered (compared to Danazol alone) | Lowered (compared to Enalapril alone) | Lowered (compared to Danazol alone) | mdpi.com |

Patents and Intellectual Property in Enalapril Research

Patented Synthetic Routes and Manufacturing Processes

The foundational patent for enalapril (B1671234) maleate (B1232345), U.S. Patent 4,374,829, assigned to Merck & Co., disclosed the compound and methods for its preparation. google.comepo.orggoogle.comepo.orgwikipedia.org This initial patent laid the groundwork for subsequent research into more efficient and stereoselective synthetic processes.

A significant area of innovation has been the stereoselective synthesis of enalapril, aiming to produce the desired (S,S,S)-isomer with high purity. U.S. Patent 6,025,500 describes an improved stereoselective heterogeneous catalytic reductive amination process. google.com This method involves the reaction of ethyl 2-oxo-4-phenylbutyrate with alanylproline using a catalyst, such as Raney-Nickel, and one or more additives like organic acids or salts to enhance the diastereomer ratio. google.comgoogle.com

Further refinements in the manufacturing process are detailed in various patents. For instance, some methods focus on reducing reaction times and avoiding toxic reagents. patsnap.com One patented method describes a multi-step process starting from L-alanine and culminating in the formation of enalapril maleate, aiming for a process that is more suitable for industrial-scale production. patsnap.com Another approach involves the condensation of N-[(S)-1-(ethoxycarbonyl)-3-hydrocinnamyl]-ALANINE with L-PROLINE. google.com

The table below summarizes key patents related to the synthesis and manufacturing of enalapril.

| Patent Number | Title | Key Findings/Methods |

| U.S. Patent 4,374,829 | Substituted carboxyalkanoyl-amino-prolines | Discloses the compound enalapril maleate and initial methods for its preparation. google.comepo.orggoogle.comepo.orgwikipedia.org |

| U.S. Patent 6,025,500 | Stereoselective process for enalapril | Details an improved stereoselective synthesis via catalytic reductive amination using specific catalysts and additives. google.com |

| WO2000017228A2 | Stereoselective process for enalapril | Focuses on a heterogeneous catalytic reductive amination between ethyl 2-oxo-4-phenylbutyrate and alanylproline. google.com |

| CN105294827A | Preparation method for enalapril maleate | Outlines several synthetic routes, including the condensation of L-alanyl proline with 3-phenylacetyl formic acid. google.com |

Patents Related to Stable Formulations and Salt Conversions

A significant challenge in the formulation of enalapril is its instability, particularly the maleate salt, which is susceptible to degradation. epo.org Consequently, a substantial body of patent literature is dedicated to developing stable formulations, often involving the in-situ conversion of enalapril maleate to the more stable sodium enalapril.

European patent application 92119896.6, for example, describes a process where enalapril maleate is suspended in water, and an alkaline sodium compound is added. epo.orggoogle.com This triggers an acid-base reaction, converting enalapril maleate into the sodium salt of enalapril and sodium maleate, resulting in a clear solution that is then dried and processed into tablets. epo.orggoogle.com

Subsequent patents have sought to simplify this process. For instance, some patents disclose a method where enalapril maleate is mixed with an alkaline sodium compound and other excipients in a dry form, followed by the addition of a small amount of water to facilitate the conversion to this compound without forming a complete solution. google.com This approach avoids the need for extensive drying from a full aqueous suspension. google.com The choice of the alkaline sodium compound, such as sodium hydroxide (B78521), sodium carbonate, or sodium bicarbonate, and their stoichiometric amounts are critical aspects detailed in these patents. epo.org

The following table highlights patents focused on stable formulations and salt conversions.

| Patent Number | Title | Key Findings/Methods |

| EP1637142A2 | Stable solid formulation of enalapril salt and process for preparation thereof | Describes a process of mixing enalapril maleate with a carrier, an alkaline sodium compound, and water, followed by drying to form the more stable sodium salt. epo.org |

| EP1442746A1 | Stable solid formulation of enalapril salt and process for preparation thereof | Details the conversion of enalapril maleate to this compound by mixing with an alkaline sodium compound and excipients in a dry form, followed by moistening with water. google.com |

| EP2903690B1 | Enalapril compositions | Discusses granulation methods where enalapril is dissolved in a sodium bicarbonate solution and sprayed onto mannitol (B672) to create a stable powder composition. epo.orggoogleapis.com |

Method Patents for Analytical Determination

The accurate quantification of enalapril in bulk drug substances and pharmaceutical formulations is crucial for quality control. While specific patents for analytical methods are less common than those for synthesis or formulation, the scientific literature, often referencing pharmacopeial standards, describes various validated analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of enalapril. These methods are designed to be rapid, reproducible, and specific for enalapril, even in the presence of other active ingredients or excipients. Typical methods involve a C18 column and a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. Detection is commonly performed using a UV detector at a specific wavelength.

Spectrophotometric methods have also been developed for the determination of enalapril maleate. These methods are often based on the reaction of the carboxylic acid group of enalapril with specific reagents to produce a colored product that can be quantified by measuring its absorbance at a particular wavelength.

The table below provides an overview of common analytical techniques used for enalapril determination.

| Analytical Technique | Method Details |

| High-Performance Liquid Chromatography (HPLC) | Utilizes a C18 column with a mobile phase of methanol/acetonitrile and a phosphate (B84403) buffer. Detection is typically at 215 nm. |

| Spectrophotometry | Based on the reaction of enalapril's carboxylic acid group with a mixture of potassium iodate (B108269) and potassium iodide, with absorbance measured at 352 nm. |

Impact of Patent Expiry on Generic Availability in Academic Research Context

The expiration of the primary patent for enalapril in 2000 opened the market to generic competition. wikipedia.org This event had a significant impact on the pharmaceutical landscape, leading to a decrease in the cost of the medication. The increased availability of more affordable generic enalapril has, in turn, likely facilitated its broader use in academic research.

With lower acquisition costs, researchers can more readily conduct studies investigating new applications, formulations, or combination therapies involving enalapril. The availability of generic active pharmaceutical ingredients (APIs) can spur innovation in drug delivery systems and formulation science within academic institutions, as the financial barrier to obtaining the compound is significantly reduced.

Studies on pharmaceutical markets have shown that patent expiry and subsequent generic entry can lead to a substantial decrease in drug prices. This price reduction makes the drug more accessible not only for patients but also for research purposes, fostering a more vibrant academic research environment around the established compound. The increased competition among generic manufacturers can also lead to further research into optimizing manufacturing processes and improving the stability and impurity profiles of the drug, all of which can be valuable areas of academic investigation.

Q & A

Q. What experimental design principles are critical for evaluating sodium enalapril's efficacy in heart failure trials?

Randomized controlled trials (RCTs) should prioritize double-blinding, stratification by baseline risk factors (e.g., ejection fraction, NYHA class), and predefined endpoints such as cardiovascular mortality or hospitalization rates. For example, the PARADIGM-HF trial compared enalapril (10 mg bid) with LCZ696 using a composite primary outcome (cardiovascular death/hospitalization) and prespecified stopping rules for efficacy . Covariate adjustment (e.g., renal function, blood pressure) and intention-to-treat analysis are essential to minimize bias. Trials should also standardize concomitant therapies (e.g., beta-blockers) to isolate enalapril's effects .

Q. How do researchers assess this compound's impact on left ventricular remodeling in heart failure?

Echocardiographic metrics (e.g., end-systolic volume, ejection fraction) and biomarkers like atrial natriuretic peptide (ANP) are used to quantify structural changes. The SOLVD substudy demonstrated that enalapril attenuated left ventricular dilatation and hypertrophy over 12 months, with ANP levels correlating with E/A wave velocity ratios (r = 0.56, p ≤ 0.01) . Longitudinal imaging protocols and core laboratory validation ensure consistency in measuring remodeling outcomes .

Q. What methodologies validate analytical assays for this compound and its metabolites in pharmacokinetic studies?

Stability-indicating high-performance thin-layer chromatography (HPTLC) and forced degradation under acidic/alkaline conditions are used to assess enalapril’s stability and distinguish it from metabolites like enalaprilat. Separation parameters (e.g., Rf values: enalaprilat 0.52, enalapril 0.62) must be validated against impurities and co-administered drugs (e.g., hydrochlorothiazide) . System suitability testing with reference standards ensures reproducibility in quantifying plasma concentrations .

Advanced Research Questions

Q. How should researchers reconcile contradictory findings on this compound's renal outcomes across populations?

Subgroup analysis and interaction testing are critical. For example, enalapril reduced microalbuminuria in hypertensive patients (CSPPT trial: HR 0.79, 95% CI 0.68–0.93) but showed no nephroprotective benefit in normotensive diabetics (risk ratio for microalbuminuria: 17% vs. 4% with placebo, p = 0.01) . Meta-regression adjusting for baseline blood pressure, diabetes status, and genetic factors (e.g., MTHFR polymorphisms) can elucidate context-dependent mechanisms .

Q. What advanced statistical approaches address heterogeneous cardiovascular outcomes in enalapril trials?

Competing risk models and time-to-event analyses (e.g., Cox proportional hazards) are recommended for composite endpoints. In the ABCD trial, enalapril reduced myocardial infarction risk vs. nisoldipine (HR 0.11, 95% CI 0.03–0.37) in diabetics, but sensitivity analyses confirmed robustness after excluding non-adherent participants . Frailty models or Bayesian hierarchical methods may account for cross-trial heterogeneity in adverse event reporting .

Q. How can biomarkers inform personalized enalapril therapy in heart failure?

Multimarker panels (e.g., ANP, angiotensin II, aldosterone) should be integrated with clinical endpoints. In CONSENSUS, baseline angiotensin II levels predicted mortality in placebo-treated patients (p < 0.05), but enalapril attenuated this risk by suppressing hormonal activation . Machine learning algorithms (e.g., LASSO regression) can identify biomarker subsets that optimize risk stratification .

Methodological Guidance for Data Contradictions

Q. What strategies mitigate bias when enalapril's efficacy varies by study design?

- Sensitivity analysis : Test robustness by excluding trials with high attrition rates or unblinded outcome assessors .

- Individual participant data meta-analysis : Pool raw data from trials like SOLVD and PARADIGM-HF to explore effect modifiers (e.g., ejection fraction thresholds) .

- Mechanistic studies : Use translational models to dissect enalapril's pleiotropic effects (e.g., antifibrotic vs. hemodynamic actions) .

Tables: Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.